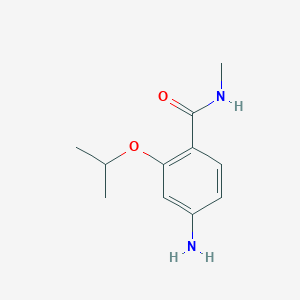![molecular formula C11H8BrNOS B1400012 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone CAS No. 1342048-23-0](/img/structure/B1400012.png)
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone
Overview
Description
“1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry. For instance, a study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. For instance, the bromo substituent in “this compound” could potentially undergo nucleophilic substitution reactions .Scientific Research Applications
Anticancer Agents
A study by Potikha and Brovarets (2020) introduced a new method for assembling the imidazo[2,1-b][1,3]thiazole system, which is derived from reactions involving 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone or similar compounds. This method was used to synthesize compounds with potential antitumor activity, showing moderate ability to suppress the growth of kidney cancer cells, with weaker effects on prostate, colon cancer, and leukemia cell lines (Л. М. Потиха & В. С. Броварец, 2020).
Anticholinesterase Activities
Research by Abu Mohsen et al. (2014) focused on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives, including those related to this compound. These compounds were investigated for their anticholinesterase activities, showing that some derivatives exhibit significant inhibition of acetylcholinesterase, which is a target for treating diseases like Alzheimer's (Usama Abu Mohsen et al., 2014).
Novel Thiazole Derivatives with Anticancer Activity
Hessien et al. (2009) explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety, derived from this compound or similar compounds. These synthesized compounds were tested for potential cytotoxicity, showing anticancer activity against liver and breast cancer cells (S. Hessien, M. Kadah, & N. A. Marzouk, 2009).
Microwave-assisted Hantzsch Thiazole Synthesis
Kamila, Mendoza, and Biehl (2012) conducted a study on the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. The study showcases the versatility of related compounds in synthesizing thiazol-2-amines with potential biological activities (S. Kamila, Kimberly Mendoza, & E. Biehl, 2012).
Anti-Breast Cancer Agents
Mahmoud et al. (2021) used 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for the synthesis of thiazole derivatives in a study aimed at discovering anti-breast cancer agents. The synthesized compounds were evaluated against MCF-7 tumor cells, revealing promising activities (H. Mahmoud et al., 2021).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, are known to interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop certain biochemical pathways, leading to various downstream effects.
Safety and Hazards
While specific safety and hazard information for “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Thiazoles have been found to have diverse biological activities, and there is ongoing research to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” and similar compounds could have potential applications in the development of new drugs .
Biochemical Analysis
Biochemical Properties
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its unique structure. The thiazole ring allows it to participate in electrophilic aromatic substitution reactions, which are crucial in various biochemical pathways . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The bromophenyl group can form halogen bonds with proteins, influencing their structure and function. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit transcription factors, thereby regulating the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and halogen bonding . These interactions can lead to conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound in biochemical and cellular studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The interaction of this compound with cofactors, such as NADPH, is essential for its metabolism. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation in specific tissues can influence its activity and function. For example, its distribution in the liver can affect its metabolism and detoxification, while its presence in other tissues can modulate local biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For instance, the presence of this compound in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production.
Properties
IUPAC Name |
1-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c1-7(14)10-6-15-11(13-10)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQDEDECUFKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)

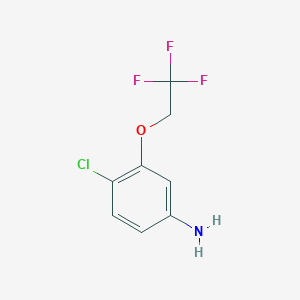


![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)
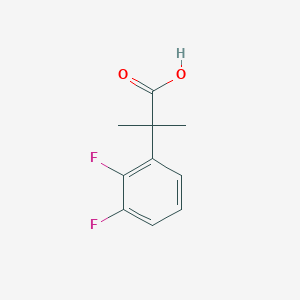
![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
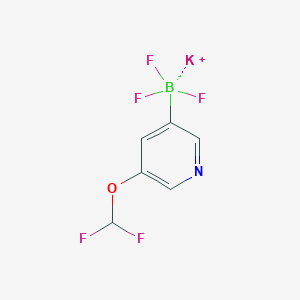
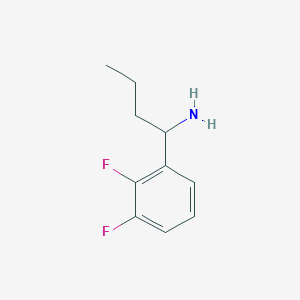
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)

